p-Oxalotoluidide
Overview
Description
p-Oxalotoluidide: is an organic compound with the chemical formula C9H11NO2. It is a derivative of p-toluidine and oxalic acid, and it is known for its applications in various fields of scientific research and industry. This compound is characterized by its crystalline structure and is often used as a reference standard in pharmaceutical testing .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of p-Oxalotoluidide typically involves the reaction of p-toluidine with oxalic acid. One common method includes refluxing p-toluidine with glacial acetic acid, followed by the addition of oxalic acid under controlled temperature conditions. The reaction mixture is then cooled, and the product is crystallized out .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: p-Oxalotoluidide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of catalysts like magnetite supported on nanocrystalline titanium silicalite-1.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents or other electrophiles to introduce new functional groups into the molecule.
Major Products Formed:
Oxidation: 4,4′-dimethylazobenzene and 4,4′-dimethylazoxybenzene.
Reduction: The corresponding amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: p-Oxalotoluidide is used as a reference standard in analytical chemistry for the calibration of instruments and validation of analytical methods .
Biology: In biological research, it is utilized in studies involving enzyme inhibition and protein binding assays.
Industry: In the industrial sector, this compound is employed in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of p-Oxalotoluidide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s conformation and function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and cellular responses .
Comparison with Similar Compounds
p-Toluidine: A precursor in the synthesis of p-Oxalotoluidide, known for its use in the production of dyes and pigments.
Oxalic Acid: A key reactant in the synthesis of this compound, widely used in various chemical processes.
4,4′-Dimethylazobenzene: A major oxidation product of this compound, used in dye manufacturing.
Uniqueness: this compound is unique due to its specific structural features and reactivity, which make it valuable in both research and industrial applications. Its ability to undergo diverse chemical reactions and form various derivatives highlights its versatility compared to other similar compounds.
Properties
IUPAC Name |
N,N'-bis(4-methylphenyl)oxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-3-7-13(8-4-11)17-15(19)16(20)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBWIMFFAXHJMSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NC2=CC=C(C=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10186622 | |
Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3299-61-4 | |
Record name | N1,N2-Bis(4-methylphenyl)ethanediamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3299-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N'-Bis(4-tolyl)oxamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003299614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | p-Oxalotoluidide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401961 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanediamide, N,N'-bis(4-methylphenyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10186622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N'-BIS(4-TOLYL)OXAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXW61IZ0NZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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